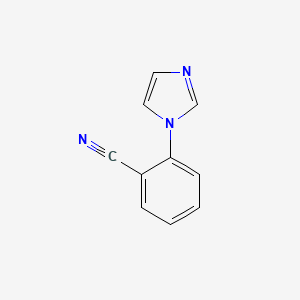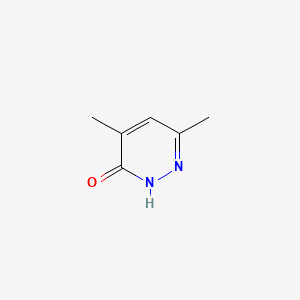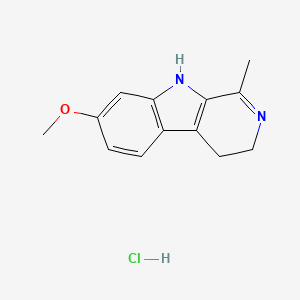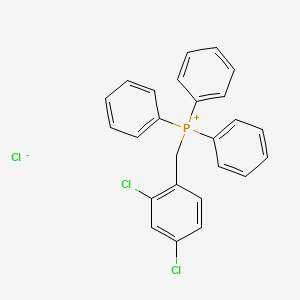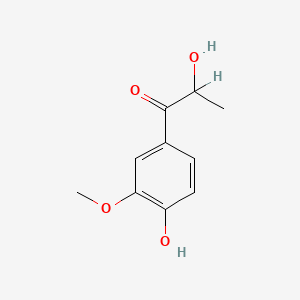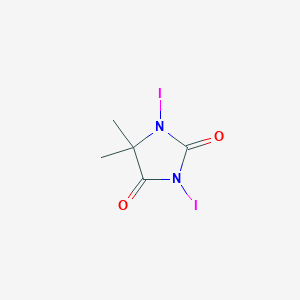
2-Hydrazinyl-5-phenyl-1,3,4-thiadiazole
Overview
Description
2-Hydrazinyl-5-phenyl-1,3,4-thiadiazole is a chemical compound that belongs to the class of thiadiazoles, which are heterocyclic compounds containing a ring with sulfur and nitrogen atoms. This particular compound has been studied for its potential pharmacological properties, including antihypertensive activity. The presence of the hydrazino group at the 2-position and a phenyl group at the 5-position is significant in contributing to its biological activity .
Synthesis Analysis
The synthesis of this compound derivatives involves the reaction of appropriate precursors such as aryl halides with thiocarbohydrazide or thiosemicarbazide. In one study, 2-aryl-5-hydrazino-1,3,4-thiadiazoles were synthesized and showed that substituents on the phenyl ring greatly influence the activity of the compounds. Specifically, compounds with a 2-substituted phenyl ring exhibited higher antihypertensive activity . Another synthesis route involves the reaction of hydrazonoyl halides with alkyl benzoylhydrazinecarbodithioates to produce 2,3-dihydro-1,3,4-thiadiazoles .
Molecular Structure Analysis
The molecular structure of this compound is characterized by the presence of a thiadiazole ring, which is a five-membered ring containing both sulfur and nitrogen atoms. The hydrazino group attached to the 2-position and the phenyl group at the 5-position are crucial for the compound's biological activity. The molecular structure is confirmed through various spectroscopic methods such as IR, H-1 NMR, and MS spectra .
Chemical Reactions Analysis
This compound can undergo various chemical reactions due to the presence of reactive functional groups. For instance, the hydrazino group can participate in cycloreactions, as demonstrated in the synthesis of 3,6-bisubstituted phenyl-bi-1,2,4-triazolo[3,4-b]-1,3,4-thiadiazole derivatives. These reactions involve the use of cyclization agents such as POCl3 and result in the formation of novel compounds with potential biological activities .
Physical and Chemical Properties Analysis
The physical and chemical properties of this compound derivatives are influenced by the substituents on the thiadiazole ring. The antihypertensive activity of these compounds is attributed to their direct relaxant effect on vascular smooth muscle, which is a result of their chemical structure and properties. The most potent compounds within this class were found to be those with methyl and ethyl groups on the 2-position of the phenyl ring . The solubility, stability, and reactivity of these compounds can be further studied to understand their pharmacokinetic and pharmacodynamic profiles.
Scientific Research Applications
Antihypertensive Properties
2-Hydrazinyl-5-phenyl-1,3,4-thiadiazole derivatives have demonstrated significant antihypertensive activity. Compounds in this class were found to have a hypotensive action due to a direct relaxant effect on vascular smooth muscle. Specifically, derivatives with a 2-substituted phenyl ring showed higher activity, especially the 2-methylphenyl and 2-ethylphenyl derivatives (Turner et al., 1988).
Safety and Hazards
Mechanism of Action
Target of Action
The primary target of 2-Hydrazinyl-5-phenyl-1,3,4-thiadiazole is the P2X7 receptor (P2X7R) . P2X7R is a type of purinergic receptor for ATP, which plays a significant role in the immune system. It is involved in various cellular functions such as cytokine release, cell proliferation, apoptosis, and others .
Mode of Action
This compound interacts with its target, the P2X7R, by inhibiting its function . The compound binds to the receptor, preventing the normal action of ATP and thus inhibiting the receptor’s function. This results in a decrease in the downstream effects normally triggered by the activation of the P2X7R .
Biochemical Pathways
The inhibition of P2X7R by this compound affects several biochemical pathways. These include the regulation of cytokine release and cell proliferation . By inhibiting the P2X7R, the compound can potentially modulate these pathways, leading to various downstream effects.
Pharmacokinetics
The compound’s in vitro admet profile was found to be within acceptable ranges concerning metabolic stability and cytotoxicity . This suggests that the compound may have good bioavailability.
Result of Action
The molecular and cellular effects of this compound’s action include reduced P2X7R-mediated dye uptake and decreased IL-1β release . These effects are likely due to the compound’s inhibitory action on the P2X7R.
Biochemical Analysis
Cellular Effects
2-Hydrazinyl-5-phenyl-1,3,4-thiadiazole has been found to influence various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. This compound exhibits cytotoxic effects against human hepatocellular carcinoma and breast carcinoma cell lines, indicating its potential as an anticancer agent . The impact of this compound on cell function is mediated through its ability to modulate key signaling pathways, such as the inhibition of acetylcholinesterase, which is relevant for the treatment of Alzheimer’s disease .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with various biomolecules. This compound can inhibit enzymes by forming stable complexes with their active sites, thereby preventing substrate binding and subsequent catalytic activity . Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the expression levels of target genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. This compound exhibits good stability under normal storage conditions, with a melting point of 178-179°C . Its long-term effects on cellular function have been studied in both in vitro and in vivo models. These studies have shown that this compound can induce sustained changes in cellular metabolism and gene expression, which may contribute to its therapeutic potential .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. This compound can be actively transported across cell membranes and distributed to specific cellular compartments, where it exerts its biological effects . The localization and accumulation of this compound within tissues are influenced by its physicochemical properties and interactions with cellular components.
Subcellular Localization
This compound exhibits specific subcellular localization, which can affect its activity and function. This compound may be directed to particular compartments or organelles through targeting signals or post-translational modifications . The subcellular distribution of this compound is essential for understanding its mechanism of action and potential therapeutic applications.
properties
IUPAC Name |
(5-phenyl-1,3,4-thiadiazol-2-yl)hydrazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N4S/c9-10-8-12-11-7(13-8)6-4-2-1-3-5-6/h1-5H,9H2,(H,10,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
COYPLZXSHTZYFQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN=C(S2)NN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20291458 | |
| Record name | 2-hydrazinyl-5-phenyl-1,3,4-thiadiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20291458 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
13229-03-3 | |
| Record name | NSC75710 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=75710 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-hydrazinyl-5-phenyl-1,3,4-thiadiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20291458 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-hydrazinyl-5-phenyl-1,3,4-thiadiazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

